Nifedipine Monoamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

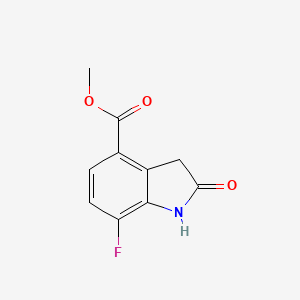

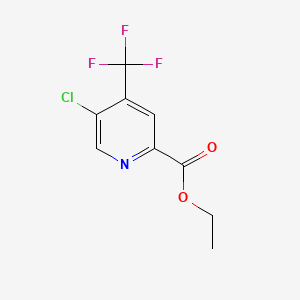

Nifedipine Monoamide is a derivative of Nifedipine, which is a dihydropyridine calcium channel blocker . It is used to treat severe chest pain (angina) or high blood pressure (hypertension) . It works by relaxing the muscles of your heart and blood vessels .

Molecular Structure Analysis

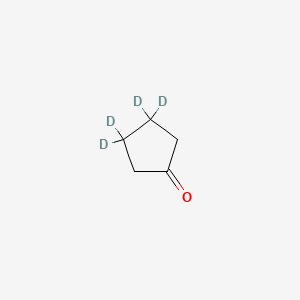

The molecular formula of Nifedipine Monoamide is C16H17N3O5 . The molecular weight is 331.32 . Further details about the molecular structure are not available in the search results.Aplicaciones Científicas De Investigación

Hypertension Management

Nifedipine Monoamide: is primarily recognized for its role as an antihypertensive agent. It functions as a calcium channel blocker, specifically targeting the L-type calcium channels in vascular smooth muscle. By inhibiting these channels, it reduces the influx of calcium ions, leading to vasodilation and a subsequent decrease in blood pressure .

Angina Pectoris Treatment

The drug’s ability to dilate coronary arteries makes it a valuable treatment for angina pectoris. By increasing the diameter of these arteries, Nifedipine Monoamide enhances myocardial oxygen delivery, which is crucial for patients suffering from chest pain due to ischemic heart disease .

Raynaud’s Phenomenon

Off-label, Nifedipine Monoamide has been applied in the treatment of Raynaud’s phenomenon. Its vasodilatory effects are beneficial in reducing the frequency and severity of episodes characterized by the constriction of blood vessels in the extremities, which can cause pain and discoloration .

Pulmonary Arterial Hypertension

Another off-label use of Nifedipine Monoamide is in the management of pulmonary arterial hypertension. By relaxing the smooth muscle in the pulmonary arteries, it can reduce pulmonary vascular resistance and alleviate symptoms associated with this condition .

Tocolysis in Preterm Labor

Nifedipine Monoamide: has been utilized as a tocolytic agent to delay preterm labor. It inhibits uterine contractions by blocking calcium influx into myometrial cells, providing time for fetal maturation or the administration of corticosteroids to enhance fetal lung development .

Cardiovascular Disease Research

In the realm of scientific research, Nifedipine Monoamide serves as a model compound for studying the structure-activity relationship of calcium channel blockers. Its molecular structure allows for various substitutions, aiding in the synthesis of new derivatives with potential antihypertensive activity .

Mecanismo De Acción

Target of Action

Nifedipine Monoamide primarily targets L-type voltage-gated calcium channels . These channels are crucial for the regulation of calcium ion influx into cells, which is a key process in muscle contraction and neurotransmission .

Mode of Action

Nifedipine Monoamide acts as an inhibitor of these L-type voltage-gated calcium channels . By blocking these channels, it prevents the entry of calcium ions into cells during depolarization . This results in a reduction of peripheral arterial vascular resistance and dilation of coronary arteries . The overall effect is a decrease in blood pressure and an increase in the oxygen supply to the heart .

Biochemical Pathways

The action of Nifedipine Monoamide affects several biochemical pathways. Primarily, it impacts the calcium signaling pathway . By inhibiting calcium influx, it disrupts the normal signaling processes that rely on calcium ions, leading to changes in muscle contraction and neurotransmission . It also appears to influence metabolic processes in cells, such as mitochondrial respiration and ATP production .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Nifedipine Monoamide are crucial for its bioavailability. Nifedipine undergoes hepatic metabolism via the CYP3A4 pathway . Approximately 60-80% of the dose is recovered in urine as inactive water-soluble metabolites . These properties influence the drug’s bioavailability and its overall therapeutic effect.

Result of Action

The molecular and cellular effects of Nifedipine Monoamide’s action are diverse. It has been shown to increase the frequency of spontaneous Ca2+ transients, growth cone size, and cluster-like formations of Cav2.2 channels . It also normalizes axon extension in certain neuron types . At the cellular level, Nifedipine Monoamide enhances glycolytic capacity in chondrocytes, suggesting that these cells can switch from oxidative phosphorylation to glycolysis in response to L-type voltage-operated calcium channel inhibition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nifedipine Monoamide. For instance, the presence of surfactants can have varying impacts on the supersaturation of Nifedipine, affecting its solubility and thus its bioavailability . Additionally, the compound’s environmental risk is considered low based on its Predicted Environmental Concentration (PEC), which is under the EU action limit for environmental fate and effects analysis .

Safety and Hazards

Propiedades

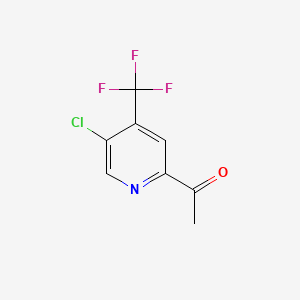

IUPAC Name |

methyl 5-carbamoyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c1-8-12(15(17)20)14(13(9(2)18-8)16(21)24-3)10-6-4-5-7-11(10)19(22)23/h4-7,14,18H,1-3H3,(H2,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOVLISSVULHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nifedipine Monoamide | |

CAS RN |

114709-68-1 |

Source

|

| Record name | Nifedipine monoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114709681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIFEDIPINE MONOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JH3ED8YHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]furan-2(3H)-one, 5-ethoxytetrahydro-3,3a-dimethyl-, (3alpha,3aba,5alpha,6aba)- (9CI)](/img/no-structure.png)

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)